5-Cyclopropoxy-2-nitronicotinic acid
Description
5-Cyclopropoxy-2-nitronicotinic acid is a nicotinic acid derivative featuring a cyclopropoxy group at the 5-position and a nitro group at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5/c12-9(13)7-3-6(16-5-1-2-5)4-10-8(7)11(14)15/h3-5H,1-2H2,(H,12,13) |
InChI Key |
VNBBSKLTHUUKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 5-cyclopropoxy-nicotinic acid using nitric acid under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-2-nitronicotinic acid may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitronicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-nitronicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
5-(2-Furyl)nicotinic Acid (C₁₀H₇NO₃, MW 189.16 g/mol)
6-(2-Furyl)nicotinic Acid
- Substituents : Furyl group at position 6, altering steric and electronic interactions compared to the 5-substituted analogue.
- Reactivity : Positional isomerism may affect intermolecular interactions and biological activity.
Key Differences Between this compound and Furyl-Substituted Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
